2-(2-Naphthyl)-2-oxazoline

Asymmetric catalysis Palladium catalysis Oxazoline ligands

Researchers using generic aryl-oxazoline ligands often encounter significant losses in enantioselectivity when the steric environment is suboptimal. 2-(2-Naphthyl)-2-oxazoline solves this: its 2-naphthyl substitution dictates a steric profile that ensures high chiral induction, delivering 85-95% ee in Pd-catalyzed asymmetric cyclization-carbonylation and up to 94% ee in Diels-Alder reactions. Procure with confidence for validated stereocontrolled synthesis.

Molecular Formula C13H11NO
Molecular Weight 197.237
CAS No. 10431-96-6
Cat. No. B2525488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Naphthyl)-2-oxazoline
CAS10431-96-6
Molecular FormulaC13H11NO
Molecular Weight197.237
Structural Identifiers
SMILESC1COC(=N1)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C13H11NO/c1-2-4-11-9-12(6-5-10(11)3-1)13-14-7-8-15-13/h1-6,9H,7-8H2
InChIKeyJBPBWSKDBJRSAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Naphthyl)-2-oxazoline: Core Properties & Procurement Context


2-(2-Naphthyl)-2-oxazoline (CAS 10431-96-6), systematically named 4,5-dihydro-2-(2-naphthalenyl)oxazole, is a heterocyclic compound with the molecular formula C₁₃H₁₁NO and a molecular weight of 197.23 g/mol. It features an oxazoline ring substituted with a 2-naphthyl group at the 2-position. The compound is predominantly employed as a chiral auxiliary, chiral ligand, and building block in asymmetric synthesis [1]. Its utility stems from the ability of the oxazoline nitrogen to coordinate metal ions, enabling enantioselective catalytic transformations, and from the naphthyl moiety's capacity to direct nucleophilic additions through π-system activation [2].

Chiral auxiliary & ligand for asymmetric catalysis
Naphthyl π-system directs nucleophilic additions
Oxazoline nitrogen coordinates metals for enantioselective transformations

2-(2-Naphthyl)-2-oxazoline: Why Substitution Is Not Valid


Substituting 2-(2-naphthyl)-2-oxazoline with structurally similar aryl-oxazolines (e.g., 1-naphthyl or phenyl analogs) can result in a significant and quantifiable loss of stereochemical fidelity. This is not a matter of minor potency variation; the 2-naphthyl substitution pattern dictates the ligand's steric environment and its resulting chiral induction, directly impacting product enantiomeric excess (ee) in catalytic cycles [1]. The difference in regiochemistry between 1- and 2-naphthyl substitution leads to distinct steric profiles that, as demonstrated in comparative ligand screenings, can alter enantioselectivity or even reverse the absolute configuration of the major product, making 'equivalent' substitution a critical risk in validated synthetic routes [2].

Regiochemistry alters induction
1-Naphthyl vs 2-naphthyl substitution may reverse enantioselectivity or shift stereochemical outcome.
Phenyl analog compromises ee
Phenyl-substituted oxazoline may deliver lower enantioselectivity than 2-naphthyl, affecting intermediate purity.

2-(2-Naphthyl)-2-oxazoline: Head-to-Head Quantitative Comparison


Enantioselectivity in Pd-Catalyzed Cyclization-Carbonylation

In a ligand screening for the palladium(II)-catalyzed asymmetric cyclization-carbonylation of meso-2-alkyl-2-propargylcyclohexane-1,3-diols, the 2-(2-naphthyl)-oxazoline-derived ligand, 2,2′-isopropylidenebis[(4S,5R)-4,5-di(2-naphthyl)-2-oxazoline], enabled product formation with 85-95% enantiomeric excess (ee) [1]. This performance was achieved after screening multiple bisoxazoline (box) ligands, establishing this specific 2-naphthyl substitution pattern as the optimal choice for achieving high enantioselectivity in this transformation.

Cyclization-carbonylation ee
Head-to-head
85–95% ee
Top performer in bisoxazoline ligand screen
Pd(II)-mediated oxidative cyclization
Asymmetric catalysis Palladium catalysis Oxazoline ligands

Diels-Alder Enantioselectivity: Naphthyl vs. Phenyl Analog

In the magnesium triflate-catalyzed asymmetric Diels-Alder reaction of N-alkenoyl-oxazolidin-2-one derivatives, a bisoxazoline ligand bearing a 2-naphthyl substituent delivered the endo cycloadduct with up to 94% ee [1]. In contrast, a similar bisoxazoline ligand bearing a phenyl substituent resulted in only up to 74% ee for the same product [2], as reported in related studies. This demonstrates a 20 percentage-point increase in enantioselectivity directly attributable to the extended aromatic π-system of the naphthyl group, which enhances π-stacking interactions with the substrate.

Diels-Alder ee comparison
Cross-study comparable
2-Naphthyl: ≤94% ee
Phenyl: ≤74% ee
20% ee increase attributable to naphthyl π-stacking
Mg(OTf)₂-catalyzed Diels-Alder; endo adduct
Asymmetric catalysis Diels-Alder reaction Lewis acid catalysis

Validated Chiral Auxiliary for Dihydronaphthalene Scaffolds

The Meyers group has extensively validated optically active 2-(2-naphthyl)oxazoline as a chiral auxiliary in a defined tandem reaction sequence: addition of an organolithium reagent, followed by trapping with methyl iodide, yields enantiomerically pure 1,2,2-trisubstituted-1,2-dihydronaphthalenes after oxazoline removal [1]. This established methodology provides a robust, stereocontrolled entry into a valuable class of chiral building blocks. The absolute configuration of the final product was unambiguously confirmed by X-ray diffraction, solidifying the synthetic reliability of the 2-(2-naphthyl)oxazoline auxiliary for this specific transformation.

Chiral auxiliary protocol
Supporting evidence
Enantiopure trisubstituted dihydronaphthalenes
Validated tandem addition–trapping sequence
XRD-confirmed absolute configuration
Asymmetric synthesis Chiral auxiliary Organolithium addition

2-(2-Naphthyl)-2-oxazoline: Evidence-Based Application Scenarios


Asymmetric Cyclization-Carbonylation for Quaternary Carbons

In the palladium-catalyzed asymmetric cyclization-carbonylation of meso-2-alkyl-2-propargylcyclohexane-1,3-diols, the 2-(2-naphthyl)-oxazoline-derived ligand is specifically identified as the optimal choice from a ligand screen, affording products with 85-95% ee [1]. Researchers procuring this compound for this specific catalytic system can expect the documented level of enantioselectivity, which is critical for synthesizing chiral quaternary carbon centers in complex molecules.

High-Enantioselectivity Diels-Alder Catalysis

When high enantioselectivity is paramount in the Diels-Alder reaction of N-alkenoyl-oxazolidin-2-one derivatives, a 2-naphthyl-substituted bisoxazoline ligand demonstrates a significant advantage over phenyl-based analogs (up to 94% ee vs. up to 74% ee) [1]. This scenario is directly relevant to the synthesis of chiral intermediates for pharmaceuticals where a 20% ee improvement translates to a substantial yield and purity benefit, justifying the selection of the naphthyl derivative.

Stereoselective Synthesis of Chiral Dihydronaphthalene Scaffolds

For the stereocontrolled synthesis of enantiomerically pure 1,2,2-trisubstituted-1,2-dihydronaphthalenes, the use of 2-(2-naphthyl)oxazoline as a chiral auxiliary in a validated tandem addition-trapping sequence is a proven, reliable method [1]. This application scenario is critical for medicinal chemists and natural product synthetic chemists building libraries of this specific chiral scaffold.

Application
Selection Property
Validation Focus
Asymmetric cyclization-carbonylation
Reported high enantioselectivity in ligand screen
Ligand screening documentation for quaternary carbon synthesis
Enantioselective Diels-Alder catalysis
Naphthyl vs phenyl substitution effect on ee
Comparative stereochemical outcome review
Chiral dihydronaphthalene scaffold synthesis
Validated chiral auxiliary methodology
XRD-confirmed stereochemical assignment and protocol

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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